![molecular formula C11H11BrO3 B1376845 1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-64-5](/img/structure/B1376845.png)
1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as Bromadol, is a potent synthetic opioid analgesic drug that is structurally related to fentanyl. It was first synthesized in the late 1970s, but its potential as a painkiller was not recognized until much later. Bromadol has been shown to be several times more potent than morphine and fentanyl, and it has been used in scientific research to study opioid receptors and pain pathways in the central nervous system.
Scientific Research Applications
Synthesis Processes
- Synthesis of N-alkylamino Acetophenones : The compound has been used in the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines via a reaction with lithium amides (Albright & Lieberman, 1994).
- Formation of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones : Employed in a two-step synthesis involving condensation with 2,3-diaminopyridine and cyclization reactions (Liszkiewicz et al., 2006).
Chemical Reactions and Properties
- α-Monobromination of Alkylaryl Ketones : This compound has been investigated for its role in the selective α-monobromination of various alkylaryl ketones, highlighting its efficiency and selectivity in this chemical process (Ying, 2011).
- Intermediate in Fungicide Synthesis : It acts as an important intermediate in the synthesis of the fungicide difenoconazole (Wei-sheng, 2007).
Applications in Organic Synthesis
- Thiazole and Thiazolidin-One Synthesis : The compound is used in reactions with thiourea, N,N'-diphenylthiourea, and thiosemicarbazide for the synthesis of thiazole and thiazolidin-2-ones, showcasing its versatility in organic synthesis (Potikha, Turov & Kovtunenko, 2008).
- Microwave-Assisted Hantzsch Thiazole Synthesis : Demonstrates utility in the Hantzsch thiazole synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines under microwave heating, indicating its compatibility with modern synthetic methods (Kamila, Mendoza & Biehl, 2012).
Additional Applications
- Preparation of Derivatives for Potential Anticancer Agents : Involved in the synthesis of imidazo[2,1-b][1,3]thiazoles, with derivatives showing potential as anticancer agents, highlighting its significance in medicinal chemistry research (Potikha & Brovarets, 2020).
- Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity, demonstrating its potential in the development of new therapeutic agents (Rehman, Saini & Kumar, 2022).
properties
IUPAC Name |
1-(2-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBYFMNXGPARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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